セチリスタット

概要

説明

Cetilistat is a drug designed to treat obesity. It functions by inhibiting pancreatic lipase, an enzyme responsible for breaking down triglycerides in the intestine. By blocking this enzyme, cetilistat prevents the hydrolysis of triglycerides into absorbable free fatty acids, leading to their excretion undigested .

科学的研究の応用

Cetilistat has several scientific research applications:

Chemistry: Used as a model compound for studying lipase inhibition and enzyme kinetics.

Biology: Investigated for its effects on lipid metabolism and gastrointestinal processes.

Industry: Utilized in the development of anti-obesity medications and related pharmaceutical research.

作用機序

Cetilistat acts as a gastrointestinal lipase inhibitor. By blocking the activity of pancreatic lipase, it prevents the breakdown and subsequent absorption of dietary fats. This leads to reduced caloric intake and weight loss. Unlike many other anti-obesity agents, cetilistat does not act on the central nervous system to suppress appetite but works peripherally within the gastrointestinal tract .

Safety and Hazards

When handling Cetilistat, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

生化学分析

Biochemical Properties

Cetilistat plays a crucial role in biochemical reactions by inhibiting pancreatic lipase, an enzyme responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides . By blocking this enzyme, Cetilistat prevents the digestion and absorption of fats, leading to their excretion undigested. This interaction is specific to the gastrointestinal tract, with no significant systemic absorption of the drug .

Cellular Effects

Cetilistat’s primary cellular effect is the inhibition of fat absorption in the intestinal cells. This leads to a reduction in the overall caloric intake and subsequent weight loss . The drug does not directly influence cell signaling pathways, gene expression, or cellular metabolism beyond its role in fat digestion. The reduction in fat absorption can indirectly affect lipid metabolism and energy homeostasis in the body .

Molecular Mechanism

At the molecular level, Cetilistat exerts its effects by binding to the active site of pancreatic lipase, thereby inhibiting its activity . This inhibition prevents the enzyme from hydrolyzing dietary triglycerides into free fatty acids and monoglycerides, which are necessary for fat absorption. As a result, the undigested triglycerides are excreted from the body, leading to reduced caloric intake and weight loss .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cetilistat have been observed to be consistent over time. The drug remains stable in the gastrointestinal tract and continues to inhibit pancreatic lipase effectively . Long-term studies have shown that Cetilistat maintains its efficacy in reducing fat absorption without significant degradation or loss of activity . Prolonged use may require monitoring for potential nutrient deficiencies due to reduced fat absorption .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of Cetilistat vary with different dosages. At lower doses, the drug effectively reduces fat absorption and body weight gain without significant adverse effects . At higher doses, there may be an increased risk of gastrointestinal side effects such as steatorrhea, bloating, and fecal incontinence . These findings highlight the importance of optimizing the dosage to balance efficacy and tolerability .

Metabolic Pathways

Cetilistat is primarily involved in the metabolic pathway of fat digestion and absorption. By inhibiting pancreatic lipase, the drug disrupts the normal breakdown of dietary triglycerides into free fatty acids and monoglycerides . This inhibition leads to a decrease in the overall absorption of dietary fats and a subsequent reduction in caloric intake . The drug does not undergo significant systemic metabolism, as it remains localized in the gastrointestinal tract .

Transport and Distribution

Cetilistat is transported and distributed within the gastrointestinal tract, where it exerts its inhibitory effects on pancreatic lipase . The drug does not significantly enter the systemic circulation, which minimizes the risk of systemic side effects . Its localization in the gastrointestinal tract ensures that its action is confined to the site of fat digestion and absorption .

Subcellular Localization

The subcellular localization of Cetilistat is primarily within the lumen of the gastrointestinal tract, where it interacts with pancreatic lipase . The drug does not enter cells or organelles, as its action is limited to the extracellular environment of the digestive system . This localization is crucial for its function as a lipase inhibitor, ensuring that it effectively blocks fat digestion without affecting other cellular processes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cetilistat involves several key steps:

Reaction of methyl 2-amino-5-halobenzoate with triphosgene: to obtain 2-methoxycarbonyl-4-halophenylisocyanate.

Addition of hexadecanol: to generate methyl 2-(hexadecaalkoxycarbonylamino)-5-halobenzoate.

Reaction with methyl boron dihydroxide and alkali: in the presence of a palladium catalyst to obtain methyl 2-(hexadecaalkoxycarbonylamino)-5-methylbenzoate.

Esterolysis reaction: to produce 2-(hexadecaalkoxycarbonyl)-5-methylbenzoic acid.

Cyclization in pyridine: under the action of a dehydrating agent, followed by purification and crystallization to yield cetilistat.

Industrial Production Methods: Industrial production of cetilistat typically involves large-scale implementation of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. High-performance liquid chromatography (HPLC) is often used for quality control to ensure the purity of the final product .

化学反応の分析

Cetilistat undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are less common for cetilistat due to its stable benzoxazinone structure.

Substitution Reactions: Cetilistat can undergo substitution reactions, particularly involving the halogenated intermediates during its synthesis.

Common Reagents and Conditions:

Oxidizing Agents: Not typically used due to the stability of cetilistat.

Reducing Agents: Rarely used.

Substitution Reagents: Halogenated compounds and palladium catalysts.

Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products:

Hydrolysis Products: Carboxylic acids derived from the ester groups.

Substitution Products: Various substituted benzoxazinones depending on the reagents used.

類似化合物との比較

Cetilistat is often compared to orlistat, another lipase inhibitor. Both drugs function by inhibiting pancreatic lipase, but cetilistat has been shown to have a better tolerance profile in some studies. Similar compounds include:

Orlistat: Another lipase inhibitor with a similar mechanism of action.

Mazindol: An appetite suppressant used in combination with cetilistat in some treatments.

Rimonabant: A cannabinoid receptor antagonist previously used for obesity treatment but withdrawn due to psychiatric side effects

Cetilistat’s uniqueness lies in its peripheral action and improved tolerance compared to some other anti-obesity medications.

特性

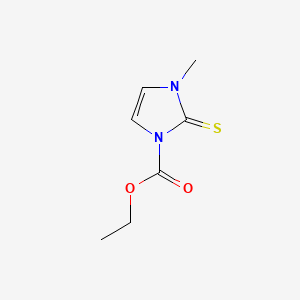

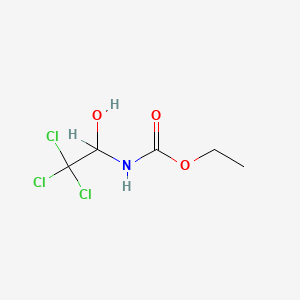

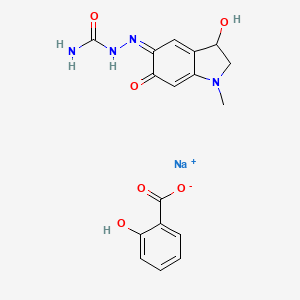

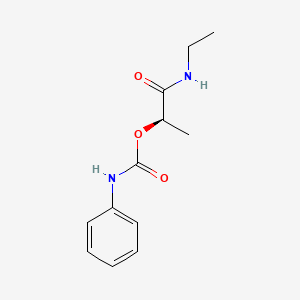

IUPAC Name |

2-hexadecoxy-6-methyl-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-28-25-26-23-18-17-21(2)20-22(23)24(27)29-25/h17-18,20H,3-16,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCQKIKWYUURMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1=NC2=C(C=C(C=C2)C)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182506 | |

| Record name | Cetilistat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Cetilistat is a gastrointestinal lipase inhibitor that blocks fat digestion and absorption, leading to reduced energy intake, and thus weight loss. It is distinct from most other anti-obesity agents as it does not act on the brain to reduce appetite, but acts peripherally. The compound remains in the gastrointestinal tract with no significant absorption into the body. | |

| Record name | Cetilistat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

282526-98-1 | |

| Record name | Cetilistat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=282526-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetilistat [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0282526981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetilistat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cetilistat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CETILISTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC5G1JUA39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Cetilistat?

A1: Cetilistat is a potent and selective inhibitor of pancreatic lipase, an enzyme crucial for the digestion and absorption of dietary fats. [, , , , , , ] It works by binding to pancreatic lipase in the gastrointestinal tract, preventing it from breaking down triglycerides into absorbable fatty acids. [, ]

Q2: What are the downstream consequences of Cetilistat's inhibition of pancreatic lipase?

A2: By inhibiting pancreatic lipase, Cetilistat reduces the breakdown and absorption of dietary fats in the small intestine. [, ] This leads to increased fecal excretion of triglycerides and non-esterified fatty acids. [, ] Consequently, Cetilistat contributes to weight loss and improves lipid profiles by reducing the amount of fat absorbed into the bloodstream. [, , ]

Q3: What is the molecular formula and weight of Cetilistat?

A3: The molecular formula of Cetilistat is C25H37NO3S, and its molecular weight is 431.62 g/mol. []

Q4: Are there any characteristic spectroscopic data available for Cetilistat?

A4: Yes, UV spectrophotometric analysis of Cetilistat reveals maximum absorption at a wavelength of 320.0 nm. [] This information is valuable for analytical method development and quality control purposes.

Q5: How does Cetilistat perform under various conditions in terms of stability?

A5: A novel crystal form of Cetilistat has been developed to improve its stability. [] This new form exhibits enhanced stability compared to previous forms, making it more suitable for pharmaceutical formulations. Specific details about the stability under various conditions were not explicitly provided in the provided abstracts.

Q6: Are there strategies to improve the formulation and stability of Cetilistat?

A6: Yes, researchers have developed solid dispersions of Cetilistat using carriers like hydroxypropyl cellulose and copovidone. [] These solid dispersions significantly enhance Cetilistat's solubility, leading to improved dissolution and potentially increased bioavailability in medicinal preparations. []

Q7: Does Cetilistat possess catalytic properties itself?

A7: Cetilistat acts as an enzyme inhibitor, specifically targeting pancreatic lipase. [, , , , , , ] It does not possess inherent catalytic properties. Its primary function is to block the catalytic activity of pancreatic lipase.

Q8: Have computational methods been employed to study Cetilistat's interactions?

A8: Yes, molecular docking and molecular dynamics simulations have been extensively used to investigate the binding mode and interactions of Cetilistat with human pancreatic lipase. [, ] These studies provide valuable insights into the structural basis of Cetilistat's inhibitory activity.

Q9: Can you elaborate on the findings from computational studies on Cetilistat?

A9: Molecular docking studies reveal that Cetilistat preferentially binds to the "lid region" of pancreatic lipase, a crucial area for its enzymatic activity. [] Molecular dynamics simulations further demonstrate that Cetilistat binding affects the structure and dynamics of human pancreatic lipase, particularly the conformational changes in the "lid region" essential for lipid breakdown. [] These findings provide a molecular-level understanding of Cetilistat's mechanism of action.

Q10: Is there information available about the SAR of Cetilistat?

A10: While specific SAR studies were not detailed in the provided abstracts, it's known that Cetilistat is a synthetic lipase inhibitor derived from Alizyme's pancreatic lipase inhibitor research program. [] Further research focusing on modifications to the Cetilistat structure and their impact on activity, potency, and selectivity would be valuable.

Q11: What is known about the pharmacokinetic profile of Cetilistat?

A11: Cetilistat is an orally active compound that is minimally absorbed into the systemic circulation. [, ] Its primary site of action is the gastrointestinal tract, where it inhibits pancreatic lipase. [, ] Studies in rats demonstrated increased fecal content of triglycerides and non-esterified fatty acids, indicating reduced fat absorption. []

Q12: Has Cetilistat's metabolic profile been investigated?

A12: Yes, research involving normal and pseudo germ-free rats identified four metabolites of Cetilistat in various biological matrices (urine, feces, blood). [] This suggests that Cetilistat metabolism is mediated by both CYP enzymes and gut microflora. []

Q13: What evidence supports the efficacy of Cetilistat in preclinical models?

A13: In vivo studies using diet-induced obese (DIO) rats demonstrated that Cetilistat effectively reduced body weight gain, white adipose tissue weight, and improved lipid profiles (triglycerides, total cholesterol). [] These findings support the potential of Cetilistat as an anti-obesity treatment.

Q14: Have there been clinical trials conducted with Cetilistat?

A14: Yes, multiple Phase II clinical trials have been completed, demonstrating Cetilistat's efficacy in reducing body weight and improving lipid profiles in obese patients, including those with type 2 diabetes. [, , , , ] Phase III trials were in preparation or underway at the time of some publications. [, ]

Q15: Is there information available regarding resistance mechanisms to Cetilistat?

A15: Specific resistance mechanisms to Cetilistat were not detailed in the provided abstracts. Further research is needed to explore the potential for resistance development with long-term Cetilistat use.

Q16: What is the safety profile of Cetilistat based on available data?

A16: Cetilistat has demonstrated a generally favorable safety profile in clinical trials. [, ] Gastrointestinal adverse events, primarily steatorrhea (oily stools), were the most commonly reported side effects. [] Importantly, the incidence of steatorrhea with Cetilistat appears to be lower compared to Orlistat, another lipase inhibitor. [, ]

Q17: How does the solubility of Cetilistat impact its bioavailability?

A17: Cetilistat exhibits low solubility, which can limit its dissolution rate and potentially hinder bioavailability. [, ] To overcome this challenge, researchers are exploring various formulation strategies, such as solid dispersions with carriers like hydroxypropyl cellulose and copovidone. [] These approaches aim to enhance Cetilistat's solubility, ultimately leading to improved dissolution and potentially increased bioavailability.

Q18: What analytical methods are employed to quantify Cetilistat?

A18: High-performance liquid chromatography (HPLC) coupled with a photodiode array detector (PDA) is a commonly used technique for the simultaneous determination of Cetilistat and other potential adulterants in health food products. [] This method offers high sensitivity and selectivity, enabling accurate quantification of Cetilistat.

Q19: Are there other analytical techniques relevant to Cetilistat analysis?

A19: Yes, gas chromatography-mass spectrometry (GC-MS) is another valuable tool for detecting Cetilistat in various matrices, including traditional Chinese medicine and dietary supplements. [] Studies have explored the use of hydrogen as a carrier gas in GC-MS, demonstrating comparable sensitivity and potential cost advantages compared to helium. []

Q20: Are there concerns regarding the environmental impact of Cetilistat?

A20: Specific information regarding the environmental impact and degradation of Cetilistat was not found within the provided abstracts. Assessing the ecotoxicological effects and potential mitigation strategies would be an important area for future research.

Q21: What are the potential alternatives or substitutes for Cetilistat?

A21: Orlistat is another FDA-approved lipase inhibitor for obesity treatment. [, , ] While both drugs share a similar mechanism of action, Cetilistat is reported to have a more favorable gastrointestinal tolerability profile compared to Orlistat. [, ] Other emerging anti-obesity drugs target different pathways and include lorcaserin, phentermine/topiramate, and liraglutide. [, , , , , ]

Q22: What is the historical context of Cetilistat development?

A22: Cetilistat emerged from Alizyme plc's research program on pancreatic lipase inhibitors, in collaboration with Takeda Pharmaceutical Co Ltd. [] Its development aimed to provide a new therapeutic option for obesity, potentially addressing limitations of existing treatments.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1668350.png)